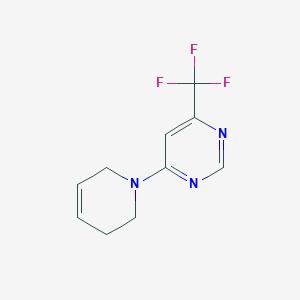
4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrimidine derivatives, which are widely used in the pharmaceutical and agrochemical industries.
Mecanismo De Acción
The mechanism of action of 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including kinases, which are involved in various cellular processes. This inhibition can lead to the disruption of cell growth and division, ultimately resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine have been extensively studied. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various bacterial and viral strains. In vivo studies have also shown promising results, with some studies demonstrating its ability to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine is its versatility. It can be used in a wide range of applications, including in vitro and in vivo studies. However, one of the main limitations is its potential toxicity, which can make it difficult to work with in certain settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.
Direcciones Futuras
There are many potential future directions for research on 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine. One area of interest is its potential use as a kinase inhibitor, which could have significant implications in the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, which could help to optimize its use in various applications. Finally, there is a need for more in vivo studies to determine its efficacy and safety in animal models.
Métodos De Síntesis
The synthesis of 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine can be achieved through various methods. One of the most common methods involves the reaction of 2,4,6-trifluoropyrimidine with 3,6-dihydro-1H-pyridin-1-amine in the presence of a suitable catalyst. This method yields the desired product with high purity and yield.
Aplicaciones Científicas De Investigación
4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit promising anticancer, antiviral, and antibacterial activities. It has also been studied for its potential use as a kinase inhibitor, which could have significant implications in the treatment of various diseases.
Propiedades
IUPAC Name |
4-(3,6-dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)8-6-9(15-7-14-8)16-4-2-1-3-5-16/h1-2,6-7H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDUSKUVRBULOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NC=NC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3,6-Tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476730.png)
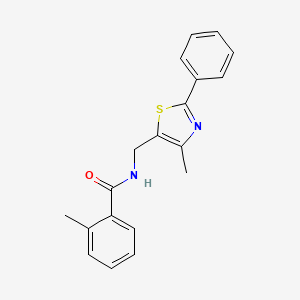
![cis-3-Boc-1-methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2476732.png)
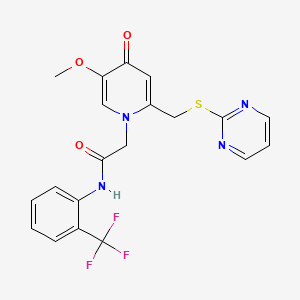
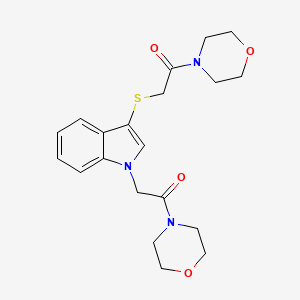
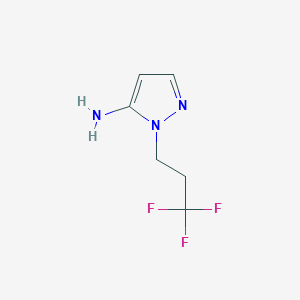
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2476738.png)
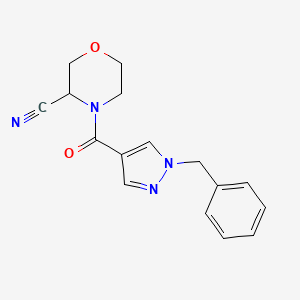
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2476741.png)
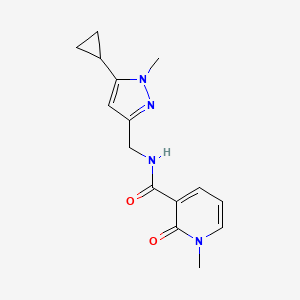
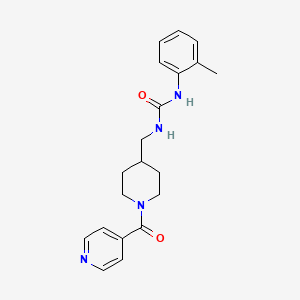
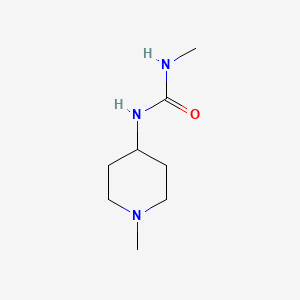
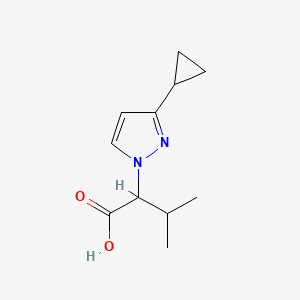
![1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone](/img/structure/B2476748.png)